molecular formula C12H20N2O B1348346 4-[2-(Diethylamino)ethoxy]aniline CAS No. 38519-63-0

4-[2-(Diethylamino)ethoxy]aniline

Cat. No. B1348346
CAS RN: 38519-63-0
M. Wt: 208.3 g/mol
InChI Key: LFJGGGIWERIGNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-[2-(Diethylamino)ethoxy]aniline” is a chemical compound with the molecular formula C12H20N2O . It has an average mass of 208.300 Da and a monoisotopic mass of 208.157562 Da . It contains an aniline backbone and a diethylaminoethoxy group.


Molecular Structure Analysis

The molecule contains a total of 35 bonds. There are 15 non-H bonds, 6 multiple bonds, 6 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 primary amine (aromatic), 1 tertiary amine (aliphatic), and 1 ether (aromatic) .


Physical And Chemical Properties Analysis

The boiling point of “4-[2-(Diethylamino)ethoxy]aniline” is 170/7 Torr . Its InChI Code is 1S/C12H20N2O/c1-3-14(4-2)9-10-15-12-7-5-11(13)6-8-12/h5-8H,3-4,9-10,13H2,1-2H3 .

Scientific Research Applications

  • Synthesis and Antimicrobial Activity : One study describes the synthesis of a class of pyrazol-4-yl- and 2H-chromene-based substituted anilines, which includes 4-[2-(Diethylamino)ethoxy]aniline, showing significant antimicrobial activity against various microbial strains and dermatophyte fungi. This indicates potential applications in developing new antimicrobial agents (Banoji et al., 2022).

  • Catalytic Synthesis of N-Arylated Amines : Another study reports on a catalytic system for the synthesis of N-arylated amines, which are important intermediates in pharmaceutical and fine chemical industries. The system uses aromatic amines like 4-[2-(Diethylamino)ethoxy]aniline, showing high conversion rates and yields (Zheng & Wang, 2019).

  • Synthesis of Novel Organic Compounds : Research on the synthesis of new organic compounds, such as 2-trifluoromethyl-2,3-dihydro-1H-quinolin-4-ones, includes the use of N-(1-Ethoxy-2,2,2-trifluoroethyl)anilines, a group to which 4-[2-(Diethylamino)ethoxy]aniline belongs. These compounds could be of interest in the development of novel organic materials or pharmaceuticals (Gong & Kato, 2004).

  • Ultrasound Assisted Synthesis of Quinoline Derivatives : Aniline derivatives, including 4-[2-(Diethylamino)ethoxy]aniline, have been used in the ultrasound-assisted synthesis of quinoline derivatives. These compounds displayed antibacterial activities against gram-positive and gram-negative species, suggesting their potential in developing new antibacterial agents (Prasad et al., 2017).

  • 4-(pyridin-2-yl)piperazin-1-yl)ethoxy)aniline derivatives demonstrated their potential as selective insecticides. The derivatives were synthesized through ionic liquid-supported parallel synthesis and showed bioactivity against certain pests (Shen, Wang, & Song, 2013).
  • Electrical Conductivity and Self-Assembly in Polymers : Research involving poly(aniline) derivatives, including those with ethoxy substituents, focuses on their electrical conductivity and self-assembly properties. These materials have potential applications in nanotechnology and materials science due to their unique conductive and structural properties (Tiitu et al., 2004).

  • Inhibitors of Src Kinase Activity : A study on the optimization of 4-phenylamino-3-quinolinecarbonitriles for inhibiting Src kinase activity used compounds with a structure similar to 4-[2-(Diethylamino)ethoxy]aniline. These compounds showed promise in inhibiting Src-dependent cell proliferation, relevant in cancer research and treatment (Boschelli et al., 2001).

Safety And Hazards

The safety information available indicates that “4-[2-(Diethylamino)ethoxy]aniline” is an irritant . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier .

properties

IUPAC Name

4-[2-(diethylamino)ethoxy]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O/c1-3-14(4-2)9-10-15-12-7-5-11(13)6-8-12/h5-8H,3-4,9-10,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFJGGGIWERIGNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40329267
Record name 4-[2-(DIETHYLAMINO)ETHOXY]ANILINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40329267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(Diethylamino)ethoxy]aniline

CAS RN

38519-63-0
Record name 4-[2-(DIETHYLAMINO)ETHOXY]ANILINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40329267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 4-(2-diethylaminoethoxy)-1-nitrobenzene (Method 10) (1.0 g, 4.2 mmol) and 10% palladium on charcoal catalyst (200 mg) in ethanol (30 ml) was stirred under an atmosphere of hydrogen for 3 hours. The catalyst was removed by filtration through diatomaceous earth and the filter pad was washed with methanol. The volatiles were removed from the filtrate by evaporation to give the title compound (400 mg, 46%) as an oil. M/z: 209 [MH]+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
200 mg
Type
catalyst
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
46%

Synthesis routes and methods II

Procedure details

N,N-Diethyl-2-(4-nitrophenoxy)ethylamine (4.0 g) (prepared by the method described in Helv. Chim. Acta. 1960, 43, 1971) was dissolved in IMS (70 ml), water (10 ml) and concentrated hydrochloric acid (2 ml). The mixture was boiled under reflux and then reduced iron powder (4.6 g) was carefully added in portions. The mixture was boiled under reflux for 7 hours then hot filtered. The filtrate was basified with 5M sodium hydroxide solution and then evaporated under reduced pressure. The residue was partitioned between water and ether. The organic layer was separated, dried and evaporated to give 4-[2-(N,N-diethylamino)ethoxy]aniline as an oil.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
[Compound]
Name
reduced iron
Quantity
4.6 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
IMS
Quantity
70 mL
Type
solvent
Reaction Step Five
Name
Quantity
10 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods III

Procedure details

N,N-diethyl-2-(4-nitrophenoxy)ethylamine (28.19 g) was dissolved into methanol (300 ml) and subjected to hydration reaction at ambient pressure by adding 10% palladium carbon catalyst (1.5 g). After completion of hydration reaction, catalyst was removed by filtration. Filtrate was concentrated under vacuum to obtain N,N-diethyl-2-(4-aminophenoxy)ethylamine (24.25 g) as color-less oily substance.
Quantity
28.19 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
palladium carbon
Quantity
1.5 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods IV

Procedure details

10 g (42 mMol) of Diethyl-[2-(4-nitro-phenoxy)-ethyl]-amine is dissolved in 100 mL of ethanol and subjected to catalytic hydration at rt using 894 mg of Pd/C. After filtration trough HYFLO and removal of the solvent under reduced pressure, the crude product is purified by bulb-to-bulb distillation (140° C.) to obtain 4-(2-diethylamino-ethoxy)-phenylamine. Title compound: ES-MS: 209 [M+H]+; single peak at tR=2.3 min (System 2).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
894 mg
Type
catalyst
Reaction Step Two

Synthesis routes and methods V

Procedure details

A reaction mixture of 110.52 g (0.464 mol) of diethyl-[2-(4-nitrophenoxy)ethyl]amine and 17 g of Raney nickel in 700 mL of methanol is hydrogenated for 30 hours at 20° C. and 3 bar hydrogen. The catalyst is filtered off and the filtrate is evaporated down. Yield: 93 g (96.2% of theory); C12H20N2O (M=208.30); calc.: molecular ion peak (M)+: 209; found: molecular ion peak (M)+: 209.
Quantity
110.52 g
Type
reactant
Reaction Step One
Quantity
17 g
Type
catalyst
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[2-(Diethylamino)ethoxy]aniline
Reactant of Route 2
4-[2-(Diethylamino)ethoxy]aniline
Reactant of Route 3
Reactant of Route 3
4-[2-(Diethylamino)ethoxy]aniline
Reactant of Route 4
Reactant of Route 4
4-[2-(Diethylamino)ethoxy]aniline
Reactant of Route 5
Reactant of Route 5
4-[2-(Diethylamino)ethoxy]aniline
Reactant of Route 6
Reactant of Route 6
4-[2-(Diethylamino)ethoxy]aniline

Citations

For This Compound
4
Citations
S Nikhar, I Siokas, L Schlicher, S Lee… - European journal of …, 2021 - Elsevier
Receptor interacting protein kinase-2 (RIPK2) is an enzyme involved in the transduction of pro-inflammatory nucleotide-binding oligomerization domain (NOD) cell signaling, a pathway …
Number of citations: 9 www.sciencedirect.com
AM Thompson, GW Rewcastle… - Journal of Medicinal …, 2000 - ACS Publications
7-Substituted 3-(2,6-dichlorophenyl)-1,6-naphthyridin-2(1H)-ones are potent inhibitors of protein tyrosine kinases, with some selectivity for c-Src. The compounds were prepared by …
Number of citations: 78 pubs.acs.org
YT Han, GI Choi, D Son, NJ Kim, H Yun… - Journal of medicinal …, 2012 - ACS Publications
Using the approach of ligand-based drug design, we discovered a novel series of 4,6-disubstituted 2-aminopyrimidines as RAGE inhibitors. In transgenic mouse models of AD, one of …
Number of citations: 66 pubs.acs.org
M Tercel, HH Lee, SY Mehta… - Journal of Medicinal …, 2017 - ACS Publications
A new series of nitro analogues of the duocarmycins was prepared and evaluated for hypoxia-selective anticancer activity. The compounds incorporate 13 different amine-containing …
Number of citations: 24 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.